molecular formula C14H19FN2O B5163396 1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine

1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine

Cat. No. B5163396
M. Wt: 250.31 g/mol
InChI Key: GPYJJDCXAMWBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant interest in scientific research due to its potential pharmacological properties and its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine is not fully understood. However, it is believed to act through the modulation of various biological pathways, including the inhibition of pro-inflammatory cytokines and the activation of the GABAergic system.
Biochemical and Physiological Effects:
Studies have shown that 1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine can modulate the levels of various neurotransmitters, including dopamine, serotonin, and GABA. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines. These effects suggest that 1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine may have potential therapeutic benefits for neurological and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine in lab experiments is its ability to modulate multiple biological pathways. This property makes it a promising candidate for the development of multi-target drugs. However, one of the limitations of using 1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the study of 1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine. These include:
1. Investigating its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
2. Evaluating its anti-inflammatory and analgesic properties for the development of novel pain management drugs.
3. Studying its potential as an anti-cancer agent due to its ability to modulate multiple biological pathways.
4. Investigating its potential as a treatment for drug addiction and withdrawal symptoms.
5. Evaluating its potential as a multi-target drug for the treatment of various diseases.
Conclusion:
In conclusion, 1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine is a promising chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its ability to modulate multiple biological pathways makes it a promising candidate for the development of multi-target drugs. However, further studies are needed to fully understand its mechanism of action and potential toxicity before it can be used in clinical settings.

Synthesis Methods

The synthesis of 1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine involves the reaction of 2-fluoroacetophenone and ethylenediamine in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of 1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine as the final product.

Scientific Research Applications

1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-2-16-7-9-17(10-8-16)14(18)11-12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYJJDCXAMWBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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